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molecular formula C11H11FO B8528553 4-Fluoro-7-methoxy-1-methyleneindan CAS No. 136949-62-7

4-Fluoro-7-methoxy-1-methyleneindan

Cat. No. B8528553
M. Wt: 178.20 g/mol
InChI Key: UIGGZLSBOUADOE-UHFFFAOYSA-N
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Patent
US05376687

Procedure details

NaH (6.8 g) suspended in dimethyl sulfoxide (40 ml) under nitrogen is heated to 80° C. for 1 h. A further 40 ml dimethyl sulfoxide and then 80 g of methyltriphenylphosphonium bromide is added in portions. After stirring for 15 min, 20 g III, partially suspended in 40 ml dimethylsulfoxide, is added and the mixture heated to 70° C. overnight. Pouring the mixture onto ice + hexane followed by extraction with hexane gives 17.6 g of crude 4-fluoro-7-methoxy-1-methyleneindan (IV) which was dissolved in 70 ml MeOH. This solution is added to a stirred solution of the trihydrate of thallium trinitrate (43.9 g) in 400 ml of MeOH and HC(OCH3)3. After stirring for 1 min, 200 ml chloroform is added at once. Washing with aqueous sodium bicarbonate, drying and concentrating gives a crude product which is purified by chromatography (silica, diethyl ether-hexane 1:1). The resulting mixture of V and its dimethylketal is hydrolyzed with 1 M HCl-diethyl ether to give 11.8 g V. 1H NMR (chloroform-d1) δ 7.02-6.64 (m, 2H); 3.79 (s, 3H); 3.51 (s, 2H); 3.10 (t, 2H); 2.56 (t, 2H).
Name
Quantity
6.8 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Five
Quantity
80 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=O.[CH3:16]S(C)=O>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:3][C:4]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[C:9]2[C:5]=1[CH2:6][CH2:7][C:8]2=[CH2:16] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C2CCC(C2=C(C=C1)OC)=O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Step Five
Name
Quantity
40 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
80 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated to 70° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Pouring the mixture onto ice + hexane
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with hexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=C2CCC(C2=C(C=C1)OC)=C
Measurements
Type Value Analysis
AMOUNT: MASS 17.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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